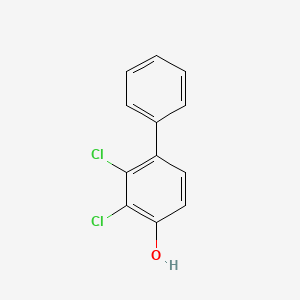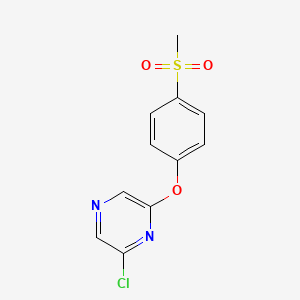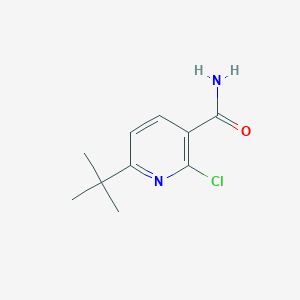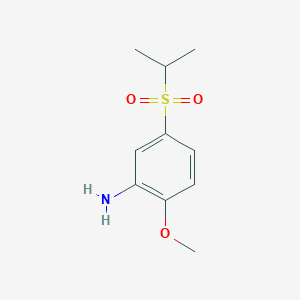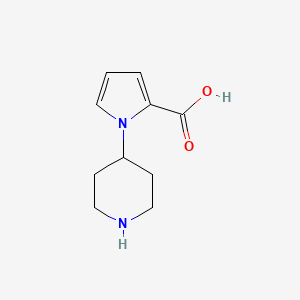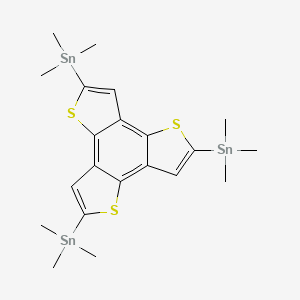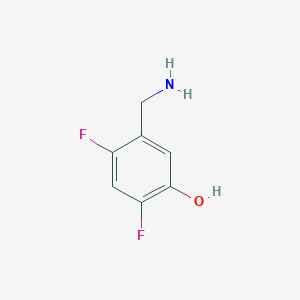
5-(Aminomethyl)-2,4-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2,4-difluorophenol is an organic compound characterized by the presence of an aminomethyl group and two fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,4-difluorophenol typically involves the reductive amination of 2,4-difluorophenol with formaldehyde and ammonia or an amine. The reaction is usually catalyzed by a metal catalyst such as palladium or nickel under hydrogenation conditions . The process can be optimized by adjusting the temperature, pressure, and reaction time to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2,4-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
5-(Aminomethyl)-2,4-difluorophenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2,4-difluorophenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atoms enhance the compound’s stability and lipophilicity. These properties contribute to its potential biological activities and effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenol: Lacks the aminomethyl group, making it less reactive in certain biological and chemical contexts.
5-(Aminomethyl)-2-fluorophenol: Contains only one fluorine atom, which may affect its stability and reactivity.
5-(Aminomethyl)-4-fluorophenol: Similar structure but with different fluorine atom positioning, leading to variations in chemical behavior.
Uniqueness
5-(Aminomethyl)-2,4-difluorophenol is unique due to the presence of both aminomethyl and difluorophenol groups, which confer distinct chemical and biological properties. Its dual fluorine atoms enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
71288-97-6 |
|---|---|
Molecular Formula |
C7H7F2NO |
Molecular Weight |
159.13 g/mol |
IUPAC Name |
5-(aminomethyl)-2,4-difluorophenol |
InChI |
InChI=1S/C7H7F2NO/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,11H,3,10H2 |
InChI Key |
UPYMEQBRNMCLGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


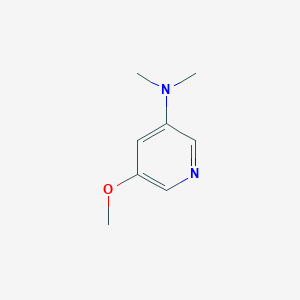

![Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B12281811.png)
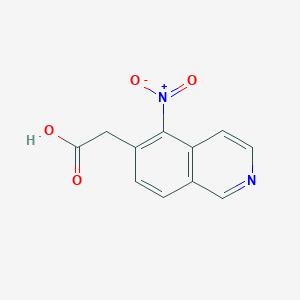
![3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium](/img/structure/B12281820.png)
